

What is 7-Methoxy-3,4-dihydroquinolin-2(1H)-one?

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Compound of Interest

Compound Name: 7-Methoxy-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B1589916

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An In-Depth Technical Guide to **7-Methoxy-3,4-dihydroquinolin-2(1H)-one**

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **7-Methoxy-3,4-dihydroquinolin-2(1H)-one**, a heterocyclic compound of significant interest in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's chemical properties, synthesis, spectroscopic profile, and critical applications, particularly its role as a key building block in the synthesis of modern pharmaceuticals.

Introduction: A Pivotal Scaffold in Modern Drug Discovery

7-Methoxy-3,4-dihydroquinolin-2(1H)-one (CAS No: 22246-17-9) is a derivative of the dihydroquinolinone scaffold, a core structure prevalent in numerous biologically active molecules and natural products.[1] Its primary significance in the pharmaceutical industry lies in its role as a crucial intermediate for the synthesis of atypical antipsychotic drugs, most notably Brexpiprazole.[2] The dihydroquinolinone core provides a rigid, bicyclic framework that can be strategically functionalized to achieve high-affinity interactions with various biological targets. Understanding the chemistry and handling of this intermediate is therefore essential for chemists engaged in the development of central nervous system (CNS) therapeutics and related fields.

Physicochemical and Structural Properties

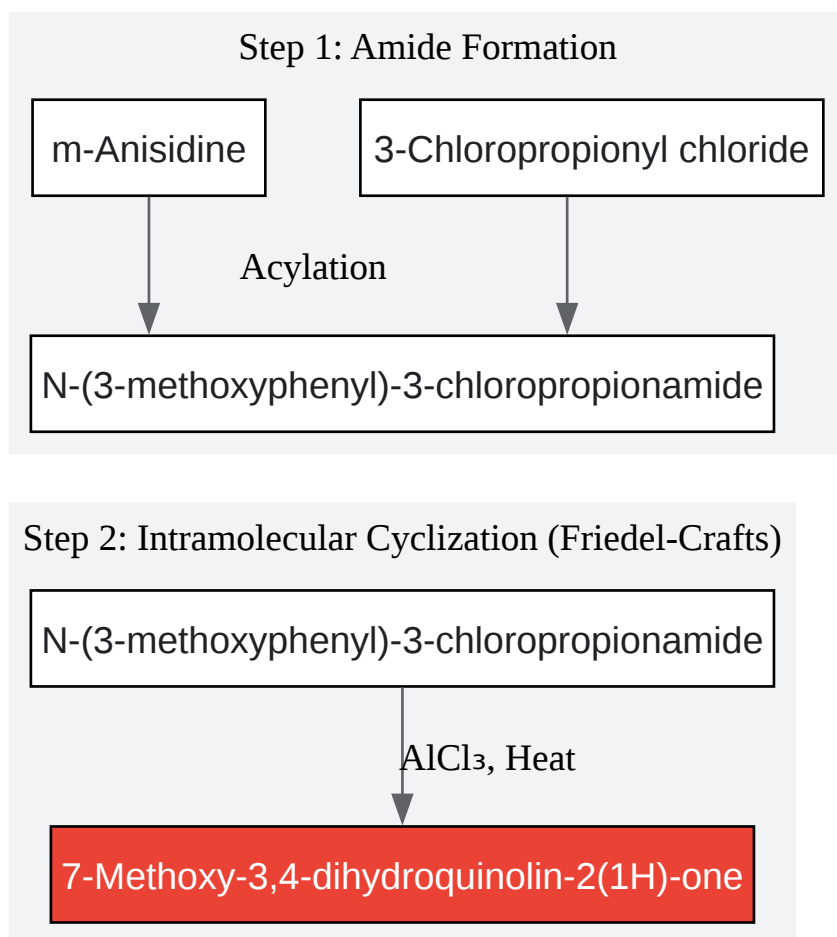
The fundamental properties of **7-Methoxy-3,4-dihydroquinolin-2(1H)-one** are summarized below. These data are critical for reaction planning, purification, and analytical characterization.

Property	Value	Source
IUPAC Name	7-methoxy-3,4-dihydro-1H-quinolin-2-one	PubChem[3]
CAS Number	22246-17-9	ChemicalBook[4]
Molecular Formula	C ₁₀ H ₁₁ NO ₂	PubChem[3]
Molecular Weight	177.20 g/mol	PubChem[3], Sigma-Aldrich
Canonical SMILES	<chem>COC1=CC2=C(CCC(=O)N2)C=C1</chem>	PubChem[3]
InChIKey	CCIMBZKQVFPGCF-UHFFFAOYSA-N	PubChem[3]

Synthesis and Mechanistic Rationale

The construction of the **7-Methoxy-3,4-dihydroquinolin-2(1H)-one** ring system is typically achieved through intramolecular cyclization reactions. One of the most common and industrially relevant strategies is the Friedel-Crafts acylation/alkylation of an N-aryl propionamide derivative. The choice of a strong Lewis acid, such as aluminum chloride (AlCl₃), is mechanistically critical for activating the aromatic ring towards electrophilic attack by the acyl group, thereby facilitating ring closure.

The diagram below illustrates a generalized synthetic workflow.



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Fig 1. Synthetic workflow for **7-Methoxy-3,4-dihydroquinolin-2(1H)-one**.

Exemplary Experimental Protocol

The following protocol is based on established methodologies for Friedel-Crafts cyclization to produce dihydroquinolinones.[5]

Objective: To synthesize **7-Methoxy-3,4-dihydroquinolin-2(1H)-one** from N-(3-methoxyphenyl)-3-chloropropionamide.

Materials:

- N-(3-methoxyphenyl)-3-chloropropionamide
- Anhydrous Aluminum Chloride (AlCl_3)

- Inert solvent (e.g., Dichlorobenzene)
- Hydrochloric Acid (aq.)
- Water (deionized)
- Methanol

Procedure:

- **Reactor Setup:** Charge a suitable reactor, equipped with a mechanical stirrer and a reflux condenser, with anhydrous aluminum chloride (approx. 5 molar equivalents).
- **Reagent Addition:** Slowly add N-(3-methoxyphenyl)-3-chloropropionamide (1 molar equivalent) to the reactor. The reaction is often performed neat or in a high-boiling inert solvent.
- **Reaction:** Heat the reaction mixture under vigorous stirring to approximately 155-165 °C. The causality for this high temperature is to overcome the activation energy for the intramolecular Friedel-Crafts reaction and to ensure the mixture remains a stirrable liquid.^[5] Maintain this temperature for several hours until reaction completion is confirmed by an appropriate monitoring technique (e.g., HPLC, TLC).
- **Quenching:** Cool the reaction mixture to below 50 °C. Carefully and slowly quench the reaction by adding the mixture to a cooled aqueous solution of hydrochloric acid. This step hydrolyzes the aluminum complexes and neutralizes the catalyst.
- **Precipitation & Isolation:** The product will precipitate out of the acidic aqueous solution. Stir the resulting slurry at ambient temperature to ensure complete precipitation.
- **Filtration and Washing:** Collect the solid product by filtration. Wash the filter cake with a cold methanol-water mixture to remove residual acids and impurities.^[5]
- **Drying:** Dry the isolated solid under vacuum at approximately 50-60 °C to yield the final product, **7-Methoxy-3,4-dihydroquinolin-2(1H)-one**.

Self-Validation: The purity of the final product should be assessed by HPLC (>99% is often achievable with this method) and its identity confirmed by spectroscopic analysis.[5]

Spectroscopic Characterization Profile

Confirming the structure of the synthesized compound is paramount. Based on its molecular structure, the following spectroscopic signatures are expected.

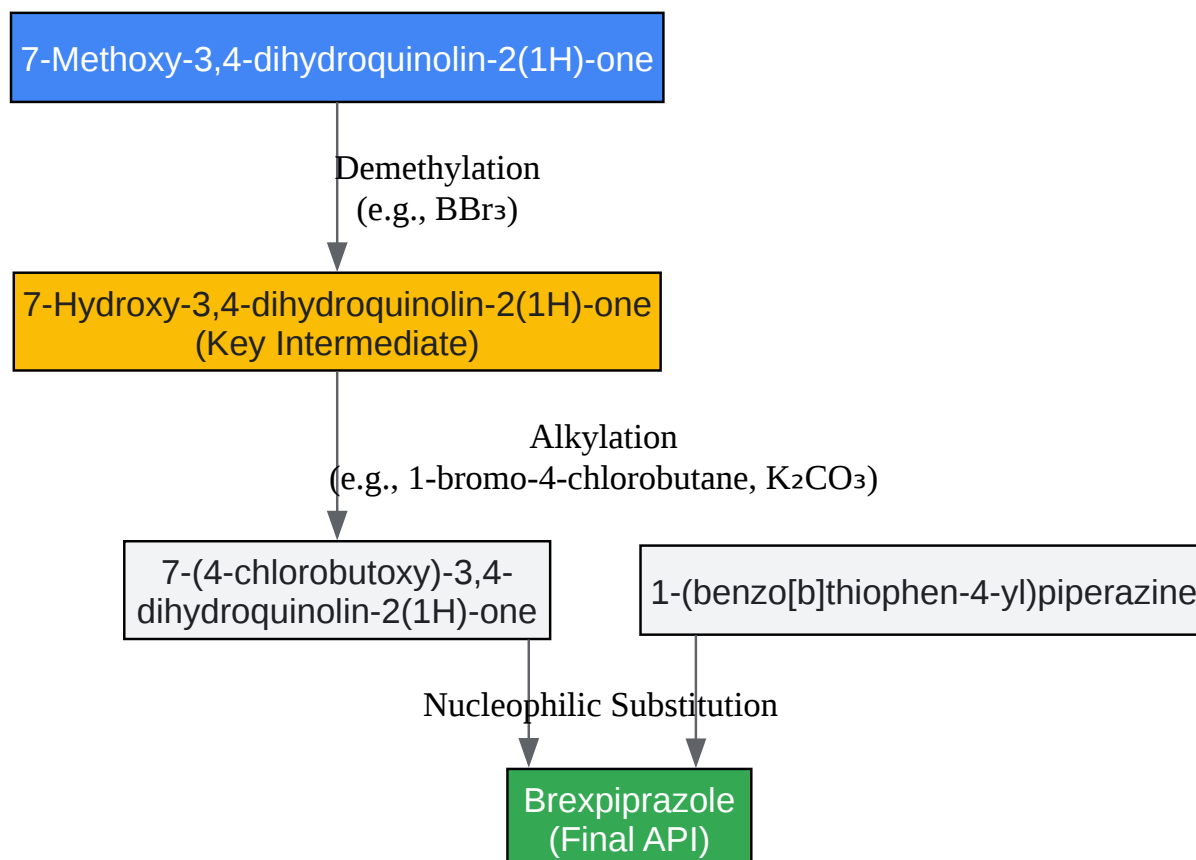
- ¹H NMR: The proton NMR spectrum should feature distinct signals corresponding to the aromatic protons, the methoxy group, and the two aliphatic methylene groups (-CH₂-CH₂-). The aromatic protons will appear as a set of doublets and a doublet of doublets in the ~6.5-7.0 ppm region. The methoxy protons will be a sharp singlet at ~3.8 ppm. The two methylene groups will appear as triplets around ~2.6 and ~2.9 ppm due to coupling with each other.
- ¹³C NMR: The carbon NMR will show signals for the amide carbonyl carbon (~170 ppm), the aromatic carbons (some of which are oxygen-substituted, appearing further downfield), the methoxy carbon (~55 ppm), and the two aliphatic carbons (~25-35 ppm).
- IR Spectroscopy: The infrared spectrum will be dominated by a strong absorption band for the amide carbonyl (C=O) stretch, typically around 1660-1680 cm⁻¹. Other key peaks will include C-H stretches for the aromatic and aliphatic portions, and C-O stretching for the methoxy ether linkage.
- Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion peak (M⁺) corresponding to the compound's molecular weight (m/z = 177.20).

Applications in Pharmaceutical Drug Development

The principal application of **7-Methoxy-3,4-dihydroquinolin-2(1H)-one** is as a late-stage intermediate in the synthesis of Brexpiprazole, a serotonin-dopamine activity modulator used in the treatment of schizophrenia and major depressive disorder.

The key structural feature, the methoxy group, serves as a precursor to the 7-hydroxy functionality. This hydroxyl group is the attachment point for the butoxy-piperazine side chain that is crucial for the drug's pharmacological activity. The conversion is typically achieved via demethylation using a reagent like boron tribromide (BBr₃) or hydrobromic acid (HBr) to yield 7-hydroxy-3,4-dihydroquinolin-2(1H)-one. This key intermediate is then alkylated.[5]

The diagram below outlines the strategic position of **7-Methoxy-3,4-dihydroquinolin-2(1H)-one** in the synthetic pathway towards a final active pharmaceutical ingredient (API).



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Fig 2. Role as an intermediate in the synthesis of Brexpiprazole.

This multi-step synthesis highlights the importance of producing the core scaffold with high purity, as any impurities can carry through and complicate the synthesis and purification of the final drug product.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of **7-Methoxy-3,4-dihydroquinolin-2(1H)-one** is essential for personnel safety.

- General Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.
[6] Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[7][8] Avoid formation of dust and aerosols.[6]
- First Aid Measures:
 - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[7]
 - Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing.[6]
 - Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.[6]
 - Ingestion: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[6]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] Keep away from incompatible materials such as strong oxidizing agents.[8]

Conclusion

7-Methoxy-3,4-dihydroquinolin-2(1H)-one is more than a simple chemical compound; it is a testament to the enabling power of synthetic intermediates in modern medicine. Its well-defined synthesis and versatile chemical nature make it an indispensable component in the production of life-changing therapeutics. For researchers and developers in the pharmaceutical sciences, a thorough understanding of this molecule's properties, synthesis, and handling is not merely academic but a practical necessity for innovation and success.

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